2-Chlorothieno[3,2-d]pyrimidin-4-amine
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Overview
Description
“2-Chlorothieno[3,2-d]pyrimidin-4-amine” is a chemical compound with the CAS Number: 16234-40-5. It has a molecular weight of 185.64 and its linear formula is C6H4ClN3S .
Synthesis Analysis
The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized by the condensation of 3-methoxybenzoic acid with N1-(2-chlorothieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine. This intermediate was prepared from methyl 3-aminothiophene-2-carboxylate by the condensation with urea, chlorination with phosphorus oxychloride, and then condensation with ethane-1,2-diamine .
Molecular Structure Analysis
The crystal structure of the title compound was determined and the crystal of the title compound belongs to the tetragonal system, space group P4 (3) with a = 9.4694 (10) Å, b = 9.4694 (10) Å, c = 18.886 (3) Å, α = 90°, β = 90°, γ = 90° .
Chemical Reactions Analysis
A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives has been synthesized and characterized by 1H and 13C NMR spectrometry .
Scientific Research Applications
- Research : Scientists have synthesized and characterized various derivatives of 2-Chlorothieno[3,2-d]pyrimidin-4-amine. These compounds were tested for their in vitro antimicrobial activity against Gram-positive bacteria such as Micrococcus luteus and Staphylococcus aureus . The results suggest potential applications in combating bacterial infections.
- Studies : Researchers have explored the anti-tumor effects of thieno[3,2-d]pyrimidin-4-amine derivatives. These compounds may hold promise as potential anti-cancer agents .
- Investigation : Scientists have investigated whether 2-Chlorothieno[3,2-d]pyrimidin-4-amine derivatives possess any anti-diabetic properties. Further studies are needed to validate this potential application .
- Compound : N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine has been identified as a potent compound. It serves as a chemical probe for studying the function of mycobacterial Cyt-bd under various physiological conditions .
- Exploration : Researchers are investigating the use of 2-Chlorothieno[3,2-d]pyrimidin-4-amine in advanced battery technologies. Its unique structure may contribute to improved battery performance .
Antimicrobial Activity
Anti-Tumor Potential
Anti-Diabetic Properties
Chemical Probes for Mycobacterial Research
Advanced Battery Science
Mechanism of Action
Target of Action
The primary target of 2-Chlorothieno[3,2-d]pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis.
Mode of Action
2-Chlorothieno[3,2-d]pyrimidin-4-amine interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction can inhibit the enzyme’s activity, thereby affecting the synthesis of fatty acids. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
By inhibiting acetyl-CoA carboxylase, 2-Chlorothieno[3,2-d]pyrimidin-4-amine affects the fatty acid synthesis pathway . This can lead to a decrease in the production of fatty acids, which are essential components of cell membranes and signaling molecules. The downstream effects of this inhibition on cellular functions and processes are a subject of ongoing research.
Result of Action
The inhibition of acetyl-CoA carboxylase by 2-Chlorothieno[3,2-d]pyrimidin-4-amine can lead to a decrease in fatty acid synthesis . This can potentially affect various cellular functions and processes, given the importance of fatty acids in cell structure and signaling.
Future Directions
Thieno[3,2-d]pyrimidin-4-amine derivatives have shown promising results in various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, antidiabetic, antioxidant, and anticancer . Therefore, future research could focus on exploring these therapeutic potentials further.
properties
IUPAC Name |
2-chlorothieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c7-6-9-3-1-2-11-4(3)5(8)10-6/h1-2H,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGASPHHTVSWLNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(N=C2N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671963 |
Source
|
Record name | 2-Chlorothieno[3,2-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorothieno[3,2-d]pyrimidin-4-amine | |
CAS RN |
16234-40-5 |
Source
|
Record name | 2-Chlorothieno[3,2-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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